2-Amino-8,9-dimethyl-1H-purin-6(9H)-one
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Overview
Description
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from simpler precursors. Common synthetic routes may include:
Alkylation: Introduction of methyl groups to the purine ring.
Amination: Introduction of the amino group at the 2-position.
Cyclization: Formation of the purine ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with nucleic acids and proteins.
Medicine: Potential therapeutic applications due to its structural similarity to nucleotides.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8,9-dimethyl-1H-purin-6(9H)-one would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Nucleic Acids: Interfering with DNA or RNA processes.
Enzyme Inhibition: Inhibiting enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base.
Caffeine: A methylated purine derivative.
Theobromine: Another methylated purine derivative.
Uniqueness
2-Amino-8,9-dimethyl-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
CAS No. |
23662-77-3 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-amino-8,9-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-3-9-4-5(12(3)2)10-7(8)11-6(4)13/h1-2H3,(H3,8,10,11,13) |
InChI Key |
PPWIHBHYUOPBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(NC2=O)N |
Origin of Product |
United States |
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